Norbudrine

Bronchospasmolysis Guinea Pig Model Histamine Challenge

Norbudrine (INN; developmental code RD-9338; also known as norbutrine or N-cyclobutylnoradrenaline) is a synthetic sympathomimetic agent belonging to the phenethylamine and catecholamine families. It is characterized as a β-adrenergic receptor agonist with notable activity at the β2-subtype, acting as a bronchodilator.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 127560-12-7
Cat. No. B1679852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbudrine
CAS127560-12-7
SynonymsNorbudrine
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2
InChIKeyOVTZNVCECJYMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norbudrine (CAS 127560-12-7) for Bronchospasmolytic Research: Core Identity and Pharmacological Class


Norbudrine (INN; developmental code RD-9338; also known as norbutrine or N-cyclobutylnoradrenaline) is a synthetic sympathomimetic agent belonging to the phenethylamine and catecholamine families [1]. It is characterized as a β-adrenergic receptor agonist with notable activity at the β2-subtype, acting as a bronchodilator [2]. Structurally, it is the N-cyclobutyl analogue of the endogenous neurotransmitter norepinephrine (noradrenaline), a modification that alters its receptor binding profile compared to both its parent compound and other in-class bronchodilators such as isoprenaline [1]. Though never marketed, it is listed in the WHO INN registry and remains a compound of interest in academic and industrial research for studying sympathomimetic mechanisms and enantioselective synthesis [1].

Why Substituting Norbudrine with Generic β2-Agonists Risks Experimental Irreproducibility


Norbudrine's pharmacological profile is defined by a stereoelectronic architecture that is not replicated by standard bronchodilators or its own structural analogs. Unlike isoprenaline, which is a non-selective β-adrenoceptor agonist, Norbudrine's N-cyclobutyl substitution imparts a β2-selective agonism profile, while its 3,4-dihydroxy (catechol) configuration fundamentally distinguishes it from 3,5-dihydroxy (resorcinol)-based agents like terbutaline and orciprenaline in terms of susceptibility to catechol-O-methyltransferase (COMT) metabolism and receptor kinetics [1][2]. These pharmacodynamic and pharmacokinetic distinctions mean that replacing Norbudrine with a generic β2-agonist or a close structural analog like its 3,5-dihydroxy regioisomer (KWD2025) will introduce substantial variability in potency, duration of action, and off-target cardiovascular effects, thereby undermining the validity of comparative pharmacological assays .

Norbudrine (127560-12-7): A Quantitative Head-to-Head Evidence Guide for Differentiated Scientific Procurement


In Vitro Bronchospasmolytic Potency: 14-Fold Superiority Over the 3,5-Dihydroxy Regioisomer KWD2025

In a direct head-to-head comparison, Norbudrine (KWD2109) demonstrated approximately 14 times greater in vitro bronchospasmolytic activity than its 3,5-dihydroxy regioisomer, KWD2025 [1]. This differential is attributed to the 3,4-catechol substitution pattern of Norbudrine, which critically influences β2-adrenoceptor binding affinity and intrinsic efficacy relative to the 3,5-resorcinol configuration of KWD2025 [2].

Bronchospasmolysis Guinea Pig Model Histamine Challenge β2-Agonism

In Vivo Bronchospasmolytic Efficacy: 3-Fold Advantage Over KWD2025 After Systemic Administration

The in vitro potency advantage of Norbudrine translates to a significant, albeit moderated, in vivo differential. In guinea pig models of histamine-induced bronchospasm, Norbudrine (KWD2109) exhibited a bronchospasmolytic effect approximately 3 times greater than that of KWD2025 following both intraperitoneal and oral administration [1]. This demonstrates that the catechol structure's impact on pharmacokinetic parameters such as absorption and first-pass metabolism still results in a net therapeutic advantage over the 3,5-dihydroxy analog .

In Vivo Pharmacology Guinea Pig Oral Bioavailability Intraperitoneal Administration

Enantiomeric Purity: >99% ee Achievable via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

A modern, highly enantioselective synthetic route for Norbudrine has been established, utilizing ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. This method yields Norbudrine with enantioselectivities exceeding 99% ee, alongside high isolated yields [1]. This represents a significant advance over older synthetic approaches and allows for the procurement of enantiopure material, which is critical for studying stereospecific receptor interactions. In contrast, such high-level enantioselectivity is not uniformly documented or achievable for all β-adrenergic analogs, including the 3,5-dihydroxy regioisomer KWD2025 [2].

Enantioselective Synthesis Chiral 1,2-Amino Alcohol Ruthenium Catalysis Asymmetric Transfer Hydrogenation

Structural Selectivity: Catechol vs. Resorcinol Configuration Dictates Metabolic Liability and Pharmacology

Norbudrine possesses a 3,4-dihydroxyphenyl (catechol) ring system, which is a substrate for catechol-O-methyltransferase (COMT)-mediated inactivation [1]. This metabolic vulnerability is shared with endogenous norepinephrine and the non-selective agonist isoprenaline, but contrasts sharply with the 3,5-dihydroxyphenyl (resorcinol) scaffold of KWD2025, orciprenaline, and terbutaline, which are inherently resistant to COMT [2]. While the 3,5-configuration confers longer metabolic half-life, the 3,4-catechol configuration of Norbudrine is essential for high intrinsic β2-adrenoceptor efficacy, as evidenced by the 14-fold in vitro potency advantage over KWD2025. This fundamental SAR principle means Norbudrine cannot be substituted by a resorcinol-based agent without altering both the pharmacodynamic potency and the metabolic stability profile of the experimental system [3].

Structure-Activity Relationship (SAR) Catechol-O-Methyltransferase (COMT) Metabolic Stability Receptor Selectivity

Optimal Scientific and Industrial Application Scenarios for Norbudrine (CAS 127560-12-7)


Preclinical Bronchospasmolysis Research Requiring a Catechol-Based, High-Potency Tool Compound

Norbudrine is the preferred choice for academic and pharmaceutical researchers conducting in vivo bronchospasmolysis studies in guinea pig models where a catechol (COMT-substrate) β2-agonist is required to benchmark the efficacy of novel bronchodilators. Its 3-fold in vivo potency advantage over the resorcinol analog KWD2025 (Evidence Item 2) provides a superior signal-to-noise ratio in histamine-challenge experiments, making it a more sensitive probe for detecting additive or synergistic effects of combination therapies [1].

Enantioselective Synthesis and Chiral Method Development

Contract research organizations (CROs) and medicinal chemistry groups specializing in chiral methodology development should prioritize Norbudrine as a substrate to validate and benchmark new asymmetric hydrogenation catalysts. The established literature precedent of achieving >99% ee for Norbudrine via ruthenium-catalyzed asymmetric transfer hydrogenation (Evidence Item 3) provides a reproducible baseline against which novel catalytic systems can be compared, with high commercial value for demonstrating synthetic proficiency [2].

Structure-Activity Relationship (SAR) Investigations of the Catechol Pharmacophore

For academic laboratories and biotech firms engaged in SAR studies of the adrenergic receptor family, Norbudrine serves as an irreplaceable molecular probe representing the 3,4-catechol, N-cyclobutyl SAR space. Its 14-fold in vitro potency differential over the 3,5-dihydroxy analog (Evidence Item 1) allows researchers to dissect the contribution of the catechol moiety to β2-receptor activation, while simultaneously studying COMT-dependent inactivation kinetics—an experimental design impossible with resorcinol-based agonists like terbutaline [3].

Reference Standard for Dopamine Transporter (DAT) Interaction Studies

Specialty analytical laboratories and neuroscience CROs can employ Norbudrine as a reference inhibitor in dopamine transporter (DAT) functional assays. Its documented DAT inhibitory activity [4] provides a unique pharmacological profile that combines β2-agonism with monoamine transporter modulation, making it a valuable comparator compound in screening campaigns aimed at identifying novel sympathomimetics with polypharmacological mechanisms of action [4].

Quote Request

Request a Quote for Norbudrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.